molecular formula C16H17FO3 B5074598 1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene

1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene

Cat. No.: B5074598
M. Wt: 276.30 g/mol
InChI Key: ADKORIIBWCIRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene is an organic compound with a complex structure that includes both ethoxy and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene typically involves the reaction of 2-fluorophenol with 1,2-dibromoethane in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-ethoxy-2-bromobenzene under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 1-ethoxy-2-[2-(2-carboxyphenoxy)ethoxy]benzene.

    Reduction: Formation of 1-ethoxy-2-[2-(2-cyclohexylphenoxy)ethoxy]benzene.

    Substitution: Formation of 1-ethoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzene.

Scientific Research Applications

1-Ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluorophenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene
  • 1-ethoxy-2-[2-(2-chlorophenoxy)ethoxy]benzene
  • 1-ethoxy-2-[2-(2-bromophenoxy)ethoxy]benzene

Comparison: 1-Ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-2-18-15-9-5-6-10-16(15)20-12-11-19-14-8-4-3-7-13(14)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKORIIBWCIRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.